C.I.Acid Brown 291
Description
C.I. Acid Brown 291 is an acid dye primarily used in the textile and leather industries for coloring protein-based fibers such as wool, silk, and nylon. Acid dyes are characterized by their water solubility, anionic nature, and reliance on sulfonic acid groups (-SO₃H) for binding to substrates . Acid dyes typically exhibit high fastness properties and are applied in acidic pH conditions.
Properties
CAS No. |
12234-75-2 |
|---|---|
Molecular Formula |
C10H10Cl2V 10* |
Synonyms |
C.I.Acid Brown 291 |
Origin of Product |
United States |
Comparison with Similar Compounds
C.I. Acid Yellow 11 (Holacid Yellow G)
- Molecular Structure : Contains sulfonic acid groups for solubility and azo (-N=N-) chromophores for color intensity.
- Molecular Weight : ~400–500 g/mol (estimated based on typical acid dyes) .
- Applications : Used for bright yellow shades on wool and silk.
- Key Differences : C.I. Acid Brown 291 likely incorporates a more complex aromatic system or additional substituents (e.g., nitro or chloro groups) to achieve brown hues, whereas Acid Yellow 11 relies on simpler azo linkages .
C.I. Acid Red 215 (Holacid Red BL)
- Solubility : High in water due to ionic sulfonate groups.
- Fastness Properties : Moderate to good light and wash fastness, similar to Acid Brown 291 .
- Key Differences : Acid Red 215 produces red shades, indicating differences in conjugated π-electron systems compared to the brown chromophores of Acid Brown 291.
Comparison with Functionally Similar Compounds
C.I. Disperse Blue 291
- Class: Disperse dye (non-ionic, used for synthetic fibers like polyester).
- Molecular Formula : C₁₉H₂₁BrN₆O₆ .
- Molecular Weight : 509.3 g/mol .
- Applications: Unlike Acid Brown 291, Disperse Blue 291 is applied via high-temperature dispersion in non-polar media.
- Key Differences : Acid Brown 291’s sulfonic acid groups enable ionic interactions with fibers, while Disperse Blue 291 relies on Van der Waals forces .
C.I. Basic Brown 17
- Class : Basic dye (cationic, used for acrylic fibers).
- Molecular Formula : C₁₉H₂₀ClN₅O₃ .
- Molecular Weight : 401.8 g/mol .
- Key Differences : Basic Brown 17’s cationic nature contrasts with Acid Brown 291’s anionic sulfonate groups, leading to divergent application pH ranges (basic vs. acidic) .
Physicochemical and Performance Data Comparison
Research Findings and Industrial Relevance
- Environmental Impact : Acid dyes like C.I. Acid Brown 291 may pose ecological risks due to sulfonate group persistence, necessitating advanced wastewater treatments .
- Structural Optimization : Modifications in substituents (e.g., adding methyl or nitro groups) can enhance the dye’s affinity for fibers and fastness properties, as seen in analogous acid dyes .
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity of C.I.Acid Brown 291, particularly when conflicting spectral data exists in literature?
- Methodological Answer : Utilize a combination of advanced spectroscopic techniques (e.g., NMR, FT-IR, and mass spectrometry) to cross-validate structural assignments. For discrepancies, compare raw spectral data from multiple sources and apply computational simulations (e.g., density functional theory) to predict expected peaks. Ensure purity via HPLC (>95%) and document solvent effects that may alter spectral profiles .
Q. What standardized protocols exist for synthesizing this compound with high yield and reproducibility?
- Methodological Answer : Follow stepwise synthesis protocols published in peer-reviewed journals, emphasizing stoichiometric ratios, temperature control (±2°C), and pH monitoring. For reproducibility, include detailed metadata (e.g., reagent batch numbers, catalyst purity) and validate outcomes using kinetic studies (time-yield curves). Cross-reference with synthetic pathways in Beilstein Journal of Organic Chemistry for optimization .
Q. How should researchers design experiments to quantify the photostability of this compound under varying UV exposure conditions?
- Methodological Answer : Use a controlled UV chamber with calibrated irradiance (W/m²) and spectral output. Prepare triplicate samples in quartz cuvettes, measure degradation via absorbance at λmax (e.g., 450 nm) over time, and apply first-order kinetics. Include dark controls and account for solvent volatility. Publish raw kinetic data and error margins in supplementary materials .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Perform meta-analysis of solubility studies using ANOVA to identify outliers. Conduct new experiments under standardized conditions (e.g., 25°C, 1 atm) with solvents of defined polarity (Hansen solubility parameters). Apply multivariate regression to model solvent-solute interactions and publish raw datasets with Open Access repositories .
Q. How can researchers validate the environmental degradation pathways of this compound using LC-MS/MS and isotopic labeling?
- Methodological Answer : Synthesize isotopically labeled analogs (e.g., <sup>13</sup>C or <sup>15</sup>N) to track degradation products. Use high-resolution LC-MS/MS with fragmentation patterns to identify intermediates. Compare abiotic (e.g., hydrolysis) and biotic (microbial) pathways, and quantify half-lives under simulated environmental conditions. Disclose chromatographic parameters (column type, gradient) for reproducibility .
Q. What computational models predict the adsorption behavior of this compound onto heterogeneous surfaces (e.g., clays, polymers)?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM) to model adsorption kinetics. Validate with experimental isotherm data (Langmuir vs. Freundlich) and surface characterization (BET, SEM). Cross-correlate computational binding energies with experimental ΔG values. Publish simulation scripts and input files .
Methodological Guidance for Data Integrity
- Data Presentation : Use SI units, report uncertainties (e.g., ±SD), and avoid "cherry-picking" data. For graphical results, adhere to Analytical Chemistry guidelines on axis labeling and statistical annotations .
- Reproducibility : Archive raw spectra, chromatograms, and simulation data in FAIR-compliant repositories. Document equipment calibration records and environmental conditions (humidity, light exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
